Nrf2/HO-1 activator 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nrf2/HO-1 activator 1 is a compound known for its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which in turn induces the expression of heme oxygenase-1 (HO-1). This activation plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation. The compound has shown potential in neuroprotection and antioxidative activities, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nrf2/HO-1 activator 1 typically involves multi-step organic synthesis. The specific synthetic routes and reaction conditions can vary, but generally include the use of organic solvents, catalysts, and controlled temperature conditions. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity and consistency of the final product, and adhering to industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Nrf2/HO-1 activator 1 undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, which are crucial for its activation of the Nrf2 pathway.

Reduction: Reduction reactions may also be involved in its metabolic pathways.

Substitution: The compound can undergo substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction efficiency .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of the activator .

Scientific Research Applications

Nrf2/HO-1 activator 1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study oxidative stress and antioxidant mechanisms.

Biology: Investigated for its role in cellular defense mechanisms and its potential to modulate gene expression.

Mechanism of Action

Nrf2/HO-1 activator 1 exerts its effects by activating the Nrf2 signaling pathway. Under oxidative stress or other pathological stimuli, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the DNA, leading to the transcription of various cytoprotective genes, including HO-1. HO-1 then catalyzes the degradation of heme into biliverdin, carbon monoxide, and free iron, which collectively contribute to its antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Nrf2/HO-1 activator 1 can be compared with other similar compounds that activate the Nrf2 pathway, such as:

Sulforaphane: A naturally occurring compound found in cruciferous vegetables, known for its potent Nrf2 activation properties.

This compound is unique in its specific structure and potency, making it a valuable tool in research focused on oxidative stress and neuroprotection.

Biological Activity

Nrf2 (nuclear factor erythroid 2-related factor 2) and HO-1 (heme oxygenase-1) constitute a critical signaling pathway involved in cellular defense against oxidative stress and inflammation. The activation of this pathway has garnered significant attention in recent years due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and autoimmune conditions. This article delves into the biological activity of Nrf2/HO-1 activator 1, exploring its mechanisms, effects on cellular processes, and implications for therapeutic strategies.

Nrf2 Activation

Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor Keap1 (Kelch-like ECH-associated protein 1), which promotes its degradation. In response to oxidative stress or electrophilic agents, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of target genes, including HO-1 .

HO-1 Induction

HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, carbon monoxide (CO), and free iron. The products of this reaction possess antioxidant and anti-inflammatory properties, which contribute to cellular protection against oxidative damage . The induction of HO-1 by Nrf2 plays a pivotal role in mediating the protective effects of various compounds against oxidative stress and inflammation.

Antioxidant Effects

This compound has been shown to enhance the antioxidant capacity of cells. For instance, studies indicate that compounds activating this pathway can significantly reduce reactive oxygen species (ROS) levels in various cell types, thereby protecting against oxidative damage .

Anti-inflammatory Properties

The activation of the Nrf2/HO-1 pathway also exerts anti-inflammatory effects. HO-1 induction leads to the production of anti-inflammatory cytokines such as IL-10 while inhibiting pro-inflammatory mediators like TNF-α and IL-6 . This dual action makes it a promising target for treating inflammatory diseases.

Cytoprotection in Disease Models

Research has demonstrated that this compound provides cytoprotection in several disease models:

- Acute Lung Injury : Activation of this pathway has been linked to improved outcomes in models of acute lung injury by reducing inflammation and oxidative stress .

- Hepatic Ischemia-Reperfusion Injury : Studies show that restoration of Nrf2-mediated HO-1 expression during reperfusion enhances antioxidant defenses and reduces liver damage .

- Neuroprotection : In neurodegenerative models, activation of this pathway has been associated with reduced neuronal apoptosis and improved cognitive function .

Study on Baicalein

A study investigated the effects of baicalein, a flavonoid known for its antioxidant properties. It was found that baicalein significantly increased the expression levels of Nrf2 and HO-1 in HEI193 cells, leading to reduced DNA damage induced by H2O2. This suggests that baicalein activates the Nrf2/HO-1 signaling pathway to confer cytoprotection against oxidative stress .

Curcumin's Role

Curcumin has also been shown to activate the Nrf2/HO-1 signaling pathway effectively. In myocardial ischemia-reperfusion injury models, curcumin treatment resulted in significant upregulation of HO-1 expression, which correlated with reduced myocardial injury and improved cardiac function .

Summary of Biological Activities

Future Directions

Given the promising results associated with this compound, future research should focus on:

- Novel Compounds : Identifying new activators with improved bioavailability and safety profiles.

- Clinical Trials : Conducting clinical studies to evaluate the efficacy of these activators in human populations suffering from oxidative stress-related diseases.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying the protective effects mediated by Nrf2/HO-1 activation.

Properties

Molecular Formula |

C21H18O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

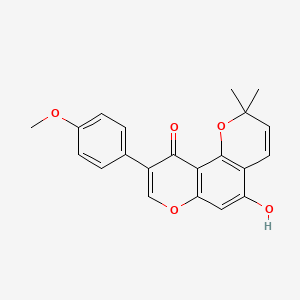

IUPAC Name |

5-hydroxy-9-(4-methoxyphenyl)-2,2-dimethylpyrano[2,3-f]chromen-10-one |

InChI |

InChI=1S/C21H18O5/c1-21(2)9-8-14-16(22)10-17-18(20(14)26-21)19(23)15(11-25-17)12-4-6-13(24-3)7-5-12/h4-11,22H,1-3H3 |

InChI Key |

VSEYTLWGWLRKQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.